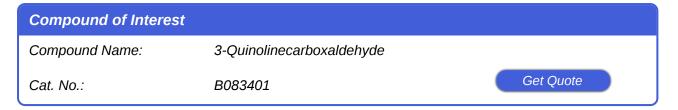




An In-depth Technical Guide to the **Physicochemical Properties of 3-Formylquinoline**

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For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Formylquinoline, also known as quinoline-3-carboxaldehyde, is a critical heterocyclic aromatic compound.[1] Its structure, featuring a quinoline core with an aldehyde group at the 3-position, makes it a highly versatile precursor and key intermediate in the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its significance as a building block in the development of novel therapeutic agents. Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects.[2][3] 4

Core Physicochemical Properties

The fundamental physicochemical characteristics of 3-formylquinoline are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Data Presentation: Quantitative Physicochemical Data



Property	Value	Source(s)
Molecular Formula	C10H7NO	[1]
Molar Mass	157.17 g/mol	[1]
Appearance	White to bright yellow crystalline solid	
Melting Point	68-71 °C (lit.)	
Boiling Point	128 °C @ 1 mmHg (lit.)	
Density	1.223 ± 0.06 g/cm ³ (Predicted)	
Solubility	Slightly soluble in water; Soluble in alcohols and other organic solvents.	
pKa (Predicted)	3.36 ± 0.11	
Flash Point	151.88 °C	
Refractive Index	1.687	
Maximum UV Wavelength (λmax)	282 nm (in Methanol)	

Experimental Protocols: Synthesis and Characterization

The most common and effective method for synthesizing 2-chloro-3-formylquinoline derivatives, which are direct precursors to 3-formylquinoline, is the Vilsmeier-Haack reaction.[5] [6][7] This reaction involves the formylation and cyclization of substituted acetanilides using a specialized reagent.

General Protocol for Synthesis via Vilsmeier-Haack Reaction

This protocol describes the synthesis of 2-chloro-3-formylquinoline from a substituted acetanilide.



- 1. Preparation of the Vilsmeier Reagent:
- In a flask equipped with a drying tube and magnetic stirrer, place N,N-dimethylformamide (DMF) (e.g., 5 mL).
- Cool the flask to 0-5 °C in an ice bath.
- Slowly add phosphorus oxychloride (POCl₃) (e.g., 18 mL) dropwise to the cooled DMF while stirring. This in-situ reaction forms the electrophilic Vilsmeier reagent (chloroiminium salt).[5] [8][9]
- 2. Vilsmeier-Haack Cyclization:
- To the prepared Vilsmeier reagent, add the starting material, a substituted acetanilide (e.g., 4 grams), portion-wise while maintaining the low temperature.[5][9]
- Once the addition is complete, allow the mixture to warm to room temperature.
- Fit the flask with a condenser and heat the reaction mixture to 80-90 °C.[5][6]
- Maintain this temperature and continue stirring for 4 to 10 hours. The reaction progress should be monitored using Thin Layer Chromatography (TLC).[5][6]
- 3. Product Isolation and Purification:
- After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
- Carefully pour the reaction mixture into a beaker containing crushed ice and cold water.[9]
 [10]
- Stir the resulting slurry for approximately one hour to ensure complete precipitation of the product.
- Collect the solid product by vacuum filtration.
- Wash the crude product thoroughly with water to remove any residual reagents.[10]
- Dry the solid product.





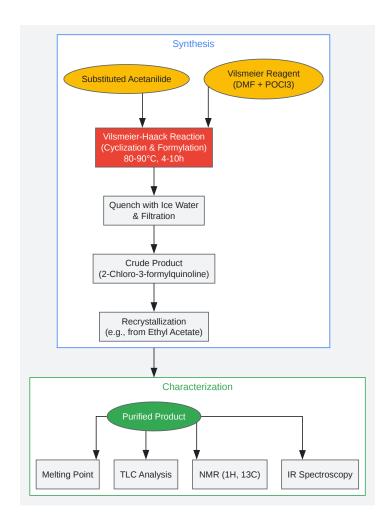


Recrystallize the crude 2-chloro-3-formylquinoline from a suitable solvent, such as ethyl acetate, to yield the purified compound.[5][10]

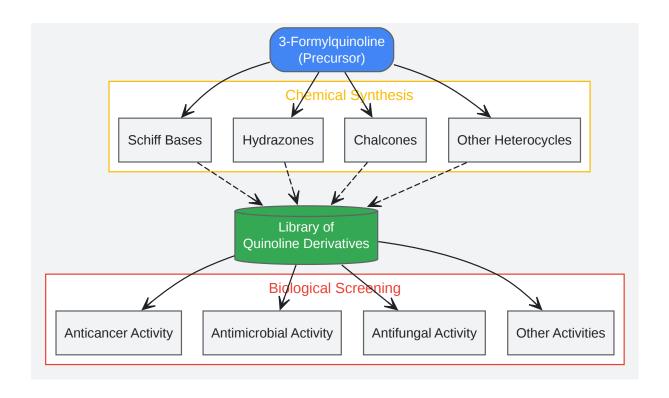
4. Characterization:

- Melting Point: The melting point of the purified product is determined using a standard melting point apparatus to assess purity.[5][10]
- Spectroscopic Analysis: The structure of the synthesized compound is confirmed using spectroscopic methods, including Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.[5][6][7]









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References

- 1. 3-Quinolinecarboxaldehyde | C10H7NO | CID 83641 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Investigating biological activity spectrum for novel quinoline analogues PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. chemijournal.com [chemijournal.com]
- 6. chemijournal.com [chemijournal.com]
- 7. chemijournal.com [chemijournal.com]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. researchgate.net [researchgate.net]
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